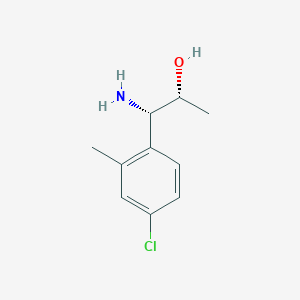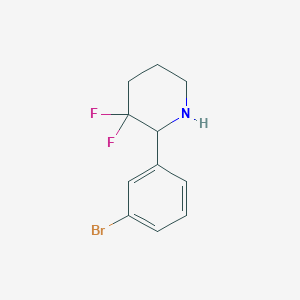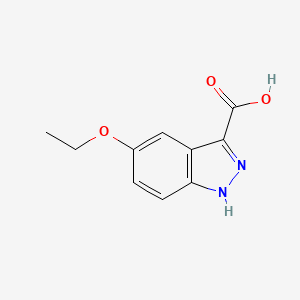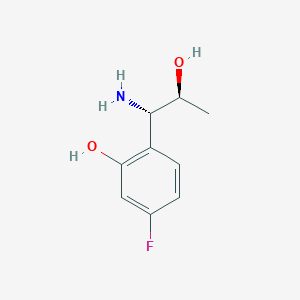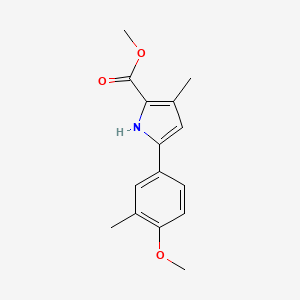
3-Bromo-4-chloro-5-methoxybenzoylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-chloro-5-methoxybenzoylchloride is an organic compound with the molecular formula C8H6BrClO2 It is a derivative of benzoyl chloride, featuring bromine, chlorine, and methoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-5-methoxybenzoylchloride typically involves the chlorination and bromination of 5-methoxybenzoyl chloride. The process can be summarized as follows:
Starting Material: 5-Methoxybenzoyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to handle the bromination and chlorination reactions.
Catalyst Recovery: Efficient recovery and recycling of catalysts to minimize costs and environmental impact.
Purification: Purification of the final product through distillation or recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-5-methoxybenzoylchloride undergoes various chemical reactions, including:
Substitution Reactions: Nucleophilic substitution reactions where the chlorine or bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: Oxidation reactions to form corresponding acids or reduction reactions to form alcohols.
Coupling Reactions: Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Coupling: Palladium catalysts (Pd) with boronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products Formed
Substitution: Formation of substituted benzoyl chlorides.
Oxidation: Formation of 3-Bromo-4-chloro-5-methoxybenzoic acid.
Reduction: Formation of 3-Bromo-4-chloro-5-methoxybenzyl alcohol.
Coupling: Formation of biaryl compounds with various substituents.
Scientific Research Applications
3-Bromo-4-chloro-5-methoxybenzoylchloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-5-methoxybenzoylchloride involves its reactivity towards nucleophiles and electrophiles. The compound can act as an electrophile due to the presence of electron-withdrawing groups (bromine and chlorine), making the carbonyl carbon more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations and coupling reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-methoxybenzenesulfonyl chloride
- 3-Bromo-4-methoxybenzaldehyde
- 3-Bromo-4-methoxybenzonitrile
Uniqueness
3-Bromo-4-chloro-5-methoxybenzoylchloride is unique due to the combination of bromine, chlorine, and methoxy substituents on the benzene ring. This unique substitution pattern imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of both bromine and chlorine allows for selective substitution reactions, while the methoxy group can influence the electronic properties of the molecule.
Properties
Molecular Formula |
C8H5BrCl2O2 |
|---|---|
Molecular Weight |
283.93 g/mol |
IUPAC Name |
3-bromo-4-chloro-5-methoxybenzoyl chloride |
InChI |
InChI=1S/C8H5BrCl2O2/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3H,1H3 |
InChI Key |
PFKGPULDMGLKFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-7-iodothieno[3,2-c]pyridine](/img/structure/B13039472.png)
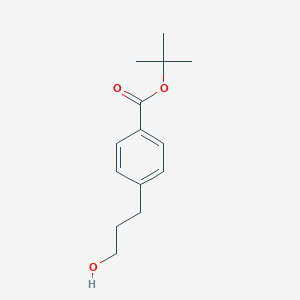

![Methyl (S)-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13039483.png)
![Benzyl (1-{[4-(4-[4-(hydroxymethyl)phenyl]-5-methyl-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}-2,5-dioxopyrrolidin-3-yl)carbamate](/img/structure/B13039490.png)
![Benzyl 4-isopropyl-2,6-dihydropyrrolo[3,4-C]pyrazole-5(4H)-carboxylate](/img/structure/B13039491.png)
